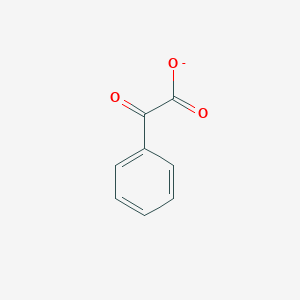

Phenylglyoxylate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H5O3- |

|---|---|

Poids moléculaire |

149.12 g/mol |

Nom IUPAC |

2-oxo-2-phenylacetate |

InChI |

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1 |

Clé InChI |

FAQJJMHZNSSFSM-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)C(=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C(=O)[O-] |

Synonymes |

enzoylformate benzoylformic acid phenylglyoxilic acid phenylglyoxylic acid phenylglyoxylic acid, calcium salt phenylglyoxylic acid, potassium salt phenylglyoxylic acid, sodium salt phenylglyoxylic hydrochloride |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Phenylglyoxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of phenylglyoxylates. Phenylglyoxylic acid and its esters are pivotal intermediates in organic synthesis and hold relevance in various biological processes, making them crucial molecules for study in chemical and pharmaceutical research. This document details key synthetic methodologies, presents quantitative data in a structured format, and visualizes important pathways and workflows to facilitate a deeper understanding of these compounds.

Core Properties of Phenylglyoxylic Acid and its Esters

Phenylglyoxylic acid is a colorless solid, while its common methyl and ethyl esters are typically liquids at room temperature.[1][2] These compounds are characterized by the presence of an α-keto ester or α-keto acid functional group attached to a phenyl ring, which dictates their chemical reactivity.

Table 1: Physical and Chemical Properties of Phenylglyoxylic Acid and its Esters

| Property | Phenylglyoxylic Acid | Methyl Phenylglyoxylate | Ethyl this compound |

| Molecular Formula | C₈H₆O₃ | C₉H₈O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 150.13 g/mol [1] | 164.16 g/mol [3] | 178.19 g/mol [2][4] |

| Appearance | Colorless to light yellow solid[1][5] | Colorless to yellow liquid/solid | Clear, colorless to greenish liquid[2][6] |

| Melting Point | 64-66 °C[1] | May be solid or liquid at RT | N/A |

| Boiling Point | 163 °C at 15 mmHg[5] | 82-85 °C at 0.67 mbar[7], 136 °C at 12 mmHg[8] | 138-139 °C at 18 mmHg[2], 92 °C at 0.2 mbar[7] |

| Density | N/A | N/A | ~1.122 g/mL at 25 °C[2] |

| Refractive Index | N/A | N/A | 1.5135-1.5175 at 20 °C[6] |

| pKa | 2.15[1] | N/A | N/A |

| Solubility | Soluble in water[1] | N/A | N/A |

Table 2: Spectroscopic Data for Phenylglyoxylates

| Spectroscopic Data | Phenylglyoxylic Acid (in Water, pH 7.0) | Methyl this compound | Ethyl this compound (in CDCl₃) |

| ¹H NMR (ppm) | 7.62, 7.76, 7.96, 7.60, 7.97, 7.74, 7.59, 7.77[5] | N/A | Chemical shifts available in spectral databases.[4] |

| ¹³C NMR | Data available in spectral databases.[5] | N/A | N/A |

| FTIR | N/A | N/A | Data available in spectral databases.[9] |

| Mass Spec (GC-MS) | N/A | N/A | Data available in spectral databases.[10] |

Synthesis of Phenylglyoxylates

Several synthetic routes to phenylglyoxylates have been established, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Oxidation of Mandelic Acid and its Esters

A common and effective method for synthesizing phenylglyoxylic acid is the oxidation of mandelic acid.[1] This transformation can be achieved using various oxidizing agents. Similarly, this compound esters can be synthesized by the oxidation of the corresponding mandelic esters.[11]

Experimental Protocol: Oxidation of Mandelic Acid with Potassium Permanganate (B83412) [12]

-

A solution of mandelic acid in water is cooled to -2 to -4 °C.

-

Finely ground potassium permanganate is added portion-wise over 30 minutes, maintaining the temperature.

-

The mixture is stirred for 1.5 hours.

-

Excess permanganate is quenched with ethyl alcohol.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is evaporated to a smaller volume and acidified with concentrated sulfuric acid.

-

The resulting phenylglyoxylic acid is extracted with ether.

Experimental Protocol: Oxidation of Mandelic Esters with Ammonium (B1175870) Chlorochromate/Alumina (B75360) [11]

-

Mandelic acid is first esterified by heating with an alcohol in the presence of a catalyst (e.g., Fe₂(SO₄)₃·xH₂O).

-

The resulting mandelic ester is then oxidized using ammonium chlorochromate adsorbed on alumina in a suitable solvent.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered, and the filtrate is worked up to isolate the this compound ester.

Hydrolysis of Benzoyl Cyanide

Another established route involves the hydrolysis of benzoyl cyanide to form phenylglyoxylic acid, which can then be esterified.[1] A one-pot method for the synthesis of methyl benzoylformate from benzoyl cyanide has also been developed.[13]

Experimental Protocol: One-Pot Synthesis of Methyl this compound from Benzoyl Cyanide [7][13]

-

Benzoyl cyanide, methanol, a catalyst (e.g., sodium chloride), and water are mixed in a reaction vessel.

-

Concentrated sulfuric acid is added dropwise while maintaining the temperature.

-

The mixture is heated (e.g., to 80 °C) for a specified period (e.g., 2 hours).

-

Post-reaction workup, including salt splitting and neutralization, is performed to obtain the crude methyl this compound.

-

The final product is purified by distillation.

Synthesis from Acetophenone (B1666503)

A multi-step synthesis starting from acetophenone has been reported for the preparation of methyl benzoylformate.[14]

Experimental Protocol: Synthesis of Methyl this compound from Acetophenone [14]

-

Acetophenone is reacted with methyl nitrite (B80452) in the presence of hydrogen chloride to yield 2,2-dimethoxyacetophenone.

-

The 2,2-dimethoxyacetophenone is then subjected to chlorination or bromination in the presence of a catalyst such as 4-methyl-2,6-di-tert-butyl phenol.

-

A molecule of haloalkane is eliminated from the chlorinated or brominated intermediate to afford methyl benzoylformate.

-

The product is purified by reduced pressure distillation.

Grignard Reaction

Ethyl this compound can be prepared via a Grignard reaction between phenylmagnesium bromide and diethyl oxalate.[11]

Table 3: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Notes |

| Oxidation of Mandelic Acid/Esters | Mandelic acid or its esters | Potassium permanganate[12], Ammonium chlorochromate/alumina[11] | 50-95% (for esters from mandelic esters)[11] | A common and reliable laboratory method. |

| Hydrolysis of Benzoyl Cyanide | Benzoyl cyanide | Sulfuric acid, water, alcohol[7][13] | 86.5-96% (for methyl ester)[7][8] | Can be performed as a one-pot synthesis. |

| From Acetophenone | Acetophenone | Methyl nitrite, HCl, Br₂ or Cl₂[14] | 90.2-92.7% (for methyl ester)[14] | A multi-step process. |

| Grignard Reaction | Phenylmagnesium bromide | Diethyl oxalate[11] | Moderate | A classic organometallic approach. |

| Co-oxidation | Methyl atropate | Oxidizing agent | 88% (for methyl ester)[15] | A less common method. |

Biological Significance and Applications

Phenylglyoxylic acid is a known metabolite of styrene (B11656), an industrial chemical used in the production of plastics and rubbers.[16][17] Exposure to styrene can be monitored by measuring the levels of mandelic and phenylglyoxylic acids in urine.[17]

Metabolic Pathway of Styrene

Styrene is metabolized in the liver by cytochrome P-450 enzymes, leading to the formation of styrene oxide.[16][18] This epoxide is then further metabolized through sequential oxidation to mandelic acid and finally to phenylglyoxylic acid before being excreted.[16][18]

References

- 1. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method - Google Patents [patents.google.com]

- 14. New synthesis technology of methyl benzoylformate - Eureka | Patsnap [eureka.patsnap.com]

- 15. prepchem.com [prepchem.com]

- 16. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. Mandelic acid - Wikipedia [en.wikipedia.org]

- 18. Mandelate + this compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

Phenylglyoxylate chemical structure and IUPAC name

This guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of phenylglyoxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound is the carboxylate anion derived from phenylglyoxylic acid. It is classified as a 2-oxo monocarboxylic acid, where the aldehyde hydrogen of glyoxylic acid is substituted by a phenyl group.[1][2]

The IUPAC name for the acidic form, phenylglyoxylic acid, is oxo(phenyl)acetic acid or 2-oxo-2-phenylacetic acid .[1][2] Consequently, the IUPAC name for the conjugate base is oxo(phenyl)acetate .

Common synonyms for phenylglyoxylic acid include benzoylformic acid, α-ketophenylacetic acid, and phenylglyoxalic acid.[1][2][3] The corresponding synonyms for the anion are benzoylformate and this compound.

Chemical Structures:

-

Phenylglyoxylic Acid:

-

Chemical Formula: C₈H₆O₃

-

SMILES: O=C(C(=O)O)c1ccccc1

-

InChI: InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)

-

-

This compound (anion):

-

Chemical Formula: C₈H₅O₃⁻

-

SMILES: O=C(C(=O)[O-])c1ccccc1

-

InChI: InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/p-1

-

Physicochemical Properties

A summary of the key physicochemical properties of phenylglyoxylic acid and its common esters, methyl this compound and ethyl this compound, is presented below.

Table 1: Physicochemical Properties of Phenylglyoxylic Acid and its Esters

| Property | Phenylglyoxylic Acid | Methyl this compound | Ethyl this compound |

| Molecular Formula | C₈H₆O₃ | C₉H₈O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 150.13 g/mol [1][3] | 164.16 g/mol [4] | 178.18 g/mol [5] |

| Appearance | Colorless to light yellow crystalline solid[1][2] | Liquid | Clear colorless to yellow liquid |

| Melting Point | 64-66 °C[1][3] | 17 °C[6] | Not applicable |

| Boiling Point | 163 °C at 15 mmHg[1] | >113 °C (flash point)[6] | 138-139 °C at 18 mmHg |

| Solubility in Water | 920 g/L at 0 °C[1] | Not specified | 1143 mg/L at 25 °C |

| pKa | 2.15[3] | Not applicable | Not applicable |

| CAS Number | 611-73-4[1][2] | 15206-55-0[4] | 1603-79-8 |

Experimental Protocols

Phenylglyoxylic acid is a valuable building block in organic synthesis.[3] Several methods for its preparation have been established.

Synthesis of Phenylglyoxylic Acid via Oxidation of Mandelic Acid

A common laboratory-scale synthesis involves the oxidation of mandelic acid using an oxidizing agent like potassium permanganate (B83412).[3]

Protocol:

-

Dissolve mandelic acid in water.

-

Slowly add a solution of potassium permanganate to the mandelic acid solution while maintaining a controlled temperature.

-

The reaction mixture is typically stirred for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

The resulting manganese dioxide precipitate is removed by filtration.

-

The filtrate is then acidified, leading to the precipitation of phenylglyoxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene (B151609) and petroleum ether.

Synthesis of Phenylglyoxylic Acid via Hydrolysis of Benzoyl Cyanide

An alternative route to phenylglyoxylic acid is the hydrolysis of benzoyl cyanide.[3]

Protocol:

-

Benzoyl cyanide is treated with a strong acid, such as concentrated hydrochloric acid.[7]

-

The mixture is heated and stirred for an extended period to ensure complete hydrolysis of the nitrile group to a carboxylic acid and the ketone.[7]

-

After cooling, the reaction mixture is poured into water and extracted with an organic solvent like chloroform.[7]

-

The organic extract is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[7]

-

The resulting crude phenylglyoxylic acid can be further purified by vacuum distillation or recrystallization.[7]

Biological Significance and Metabolic Pathways

This compound is a known human xenobiotic metabolite.[2][8] Its presence in urine is often used as a biomarker for exposure to styrene (B11656).[9] Styrene, an industrial chemical used in the production of plastics and resins, is metabolized in the body to mandelic acid and subsequently to phenylglyoxylic acid before excretion.[9]

Styrene Metabolism Pathway

The metabolic conversion of styrene to its excretable metabolites involves a series of enzymatic reactions, primarily occurring in the liver.

Role in Glyoxylate (B1226380) Metabolism

As a derivative of glyoxylic acid, this compound can be involved in the broader context of glyoxylate and dicarboxylate metabolism.[10] Glyoxylate metabolism is a crucial set of pathways involved in the conversion of fats to carbohydrates and the detoxification of certain compounds.

Logical Workflow for Biomarker Analysis

The determination of phenylglyoxylic acid in urine as a biomarker for styrene exposure follows a logical experimental workflow.

References

- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 4. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylphenyl glyoxylate for synthesis 15206-55-0 [sigmaaldrich.com]

- 7. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]

- 8. Benzoylformate | C8H5O3- | CID 1548898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Pathways - MetaboAge [metaboage.info]

Phenylglyoxylate Metabolic Pathways in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic acid, also known as benzoylformic acid, is a key metabolite in human xenobiotic metabolism, primarily arising from exposure to industrial solvents such as styrene (B11656). While its principal formation pathway is well-characterized, the broader context of its metabolic fate, including potential endogenous roles and enzymatic regulation, is of significant interest to researchers in toxicology, drug development, and environmental health. This technical guide provides a comprehensive overview of the metabolic pathways involving phenylglyoxylate in humans, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental methodologies.

Core Metabolic Pathway: Styrene Metabolism

The primary source of this compound in humans is the biotransformation of styrene, a monomer used extensively in the production of plastics and resins.[1] The metabolic cascade proceeds through a series of oxidative reactions predominantly occurring in the liver.[2]

The initial and rate-limiting step is the oxidation of styrene to styrene-7,8-oxide, a reactive epoxide intermediate. This reaction is catalyzed by the cytochrome P450 monooxygenase system.[2][3] Several P450 isozymes have been implicated in this conversion, with CYP2B6 showing the highest efficacy, followed by CYP1A2, CYP2E1, and CYP2C8.[4]

Styrene-7,8-oxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form styrene glycol (1-phenylethane-1,2-diol).[5] Subsequently, styrene glycol is oxidized to mandelic acid, and further to phenylglyoxylic acid, by cytosolic alcohol and aldehyde dehydrogenases.[6] Phenylglyoxylic acid is then primarily excreted in the urine along with mandelic acid.[3][7]

The Mandelic Acid Pathway: A Note on its Role in Humans

In microorganisms, a well-defined "mandelate pathway" exists for the catabolism of mandelic acid. This pathway involves enzymes such as mandelate (B1228975) racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, which converts this compound (benzoylformate) to benzaldehyde.[8][9][10] While this pathway is crucial for bacterial metabolism of aromatic compounds, there is currently limited evidence to suggest a complete and physiologically significant mandelate pathway for endogenous this compound metabolism in humans. While human malate (B86768) dehydrogenase has been identified and characterized, its specific role in a mandelate pathway is not established.[2][7][11] Genes for enzymes like mandelate racemase and benzoylformate decarboxylase have been identified in bacteria, but their human orthologs with the same function have not been clearly established.[3][4][12][13][14] Therefore, the primary relevance of this compound metabolism in humans remains in the context of xenobiotic transformation.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism in humans.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Human Isozyme(s) | Km | Vmax | Source |

| Cytochrome P450 | Styrene | CYP2B6, CYP1A2, CYP2E1, CYP2C8 | Data not available | Data not available | [4] |

| Epoxide Hydrolase | Styrene-7,8-oxide | mEH | 0.25 - 0.54 mmol/l | 7.2 - 16.7 nmol/min/mg | [15] |

| Alcohol Dehydrogenase | Mandelic Acid | Various | Data not available | Data not available | - |

| Aldehyde Dehydrogenase | Mandelic Acid | Various | Data not available | Data not available | - |

Table 2: Urinary Levels of this compound

| Population | Condition | Mean Concentration (µg/g creatinine) | Range (µg/g creatinine) | Source |

| General Population | Normal | Not typically measured | 0 - 5 | [1] |

| Occupationally Exposed | Post-shift | Variable | Can be significantly elevated | [7][15] |

Experimental Protocols

Quantification of this compound in Urine by HPLC-MS/MS

This protocol provides a general framework for the analysis of phenylglyoxylic acid in human urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

a. Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex for 15 seconds.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 900 µL of a solution of 0.1% formic acid in water (or an appropriate internal standard solution).

-

Vortex the mixture for 15 seconds.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for the detection of acidic compounds like phenylglyoxylic acid.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards. For phenylglyoxylic acid, a common transition is m/z 149 -> 105.

-

Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of phenylglyoxylic acid in urine using Gas Chromatography-Mass Spectrometry, which typically requires derivatization.

a. Sample Preparation and Derivatization:

-

Thaw frozen urine samples to room temperature and vortex.

-

To 1 mL of urine, add an appropriate internal standard.

-

Acidify the urine to approximately pH 1 with concentrated HCl.

-

Extract the analytes with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (e.g., 2 x 3 mL).

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatize the dried residue. A common method is methylation using diazomethane (B1218177) or silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). For silylation, add 100 µL of the silylating agent and heat at 60-70 °C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of the characteristic ions of the derivatized this compound and internal standard, or full scan mode for qualitative analysis.

-

Enzymatic Assay for Dehydrogenase Activity

This protocol provides a general method for assaying the activity of alcohol or aldehyde dehydrogenases, which can be adapted for the conversion of mandelic acid to this compound. The assay is based on the spectrophotometric measurement of NADH production at 340 nm.

a. Reagents:

-

Assay Buffer: e.g., 100 mM sodium pyrophosphate buffer, pH 8.8.

-

NAD+ Stock Solution: 20 mM in assay buffer.

-

Substrate Stock Solution: 100 mM Mandelic Acid in assay buffer.

-

Enzyme Preparation: A purified or partially purified human alcohol or aldehyde dehydrogenase, or a cell/tissue lysate containing the enzyme activity.

b. Assay Procedure:

-

In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixture by adding:

-

Assay Buffer (to a final volume of 1 mL or 200 µL).

-

NAD+ solution to a final concentration of 1-2 mM.

-

Substrate solution to a desired final concentration (a range of concentrations should be used to determine kinetic parameters).

-

-

Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the enzyme preparation.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Conclusion

The metabolic pathway of this compound in humans is primarily understood through the lens of xenobiotic metabolism, with styrene being the most significant precursor. The enzymatic steps involving cytochrome P450s and epoxide hydrolase are well-documented. While the subsequent oxidation of mandelic acid to this compound is known to be carried out by dehydrogenases, specific kinetic data for the human enzymes with this substrate remain an area for further investigation. The physiological relevance of a dedicated "mandelate pathway" in humans is not well-established, unlike in microbial systems. The provided experimental protocols offer robust methods for the quantification of this compound, which is crucial for biomonitoring of exposure to industrial chemicals and for advancing our understanding of these metabolic pathways. Further research is warranted to fully elucidate the kinetics of the dehydrogenase-mediated steps and to explore any potential endogenous roles of this compound metabolism in human physiology and pathophysiology.

References

- 1. benzoylformate decarboxylase | Semantic Scholar [semanticscholar.org]

- 2. MDH1 malate dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. DLD14_RS05005 mandelate racemase/muconate lactonizing enzyme family protein [Legionella anisa] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Identification of Novel Benzoylformate Decarboxylases by Growth Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human class IV alcohol dehydrogenase: kinetic mechanism, functional roles and medical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Malate dehydrogenase 2 - Wikipedia [en.wikipedia.org]

- 8. sciencellonline.com [sciencellonline.com]

- 9. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urinalysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 11. caymanchem.com [caymanchem.com]

- 12. mdlC benzoylformate decarboxylase [Brevibacterium casei] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. NO364_RS01155 mandelate racemase family protein [Haloplanus salinarum] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. ATU_RS15980 mandelate racemase family protein [Agrobacterium fabrum str. C58] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Central Role of Phenylglyoxylate in Anaerobic Phenylalanine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of the aromatic amino acid phenylalanine is a critical biogeochemical process carried out by diverse microorganisms, playing a significant role in the carbon cycle in anoxic environments. Unlike aerobic pathways that utilize oxygenases for ring cleavage, anaerobic metabolism proceeds through a series of unique enzymatic reactions, converging on the central intermediate benzoyl-CoA. A key, yet often overlooked, intermediate in this pathway is phenylglyoxylate. This technical guide provides an in-depth exploration of the role of this compound in anaerobic phenylalanine metabolism, detailing the core enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the intricate molecular workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic route.

The Anaerobic Phenylalanine Degradation Pathway to Benzoyl-CoA

Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica and Azoarcus evansii, phenylalanine is catabolized to benzoyl-CoA through a multi-step pathway. This compound serves as a crucial nexus in this conversion. The overall pathway can be summarized as follows:

-

Transamination of Phenylalanine: The pathway is initiated by the transamination of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a phenylalanine transaminase .[1][2]

-

Decarboxylation of Phenylpyruvate: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by the enzyme phenylpyruvate decarboxylase .[1][2]

-

Oxidation of Phenylacetaldehyde: Phenylacetaldehyde is subsequently oxidized to phenylacetate. This step is catalyzed by a phenylacetaldehyde dehydrogenase .[1]

-

Activation of Phenylacetate: Phenylacetate is activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by phenylacetate-CoA ligase , an ATP-dependent reaction.[1][3][4]

-

α-Oxidation of Phenylacetyl-CoA: In a key step, phenylacetyl-CoA undergoes α-oxidation to form this compound. This reaction is catalyzed by phenylacetyl-CoA:acceptor oxidoreductase , a membrane-bound enzyme.[1]

-

Oxidative Decarboxylation of this compound: Finally, this compound is oxidatively decarboxylated to benzoyl-CoA and CO2. This reaction is catalyzed by This compound:acceptor oxidoreductase .[1]

From benzoyl-CoA, the aromatic ring is then reduced and subsequently cleaved, feeding into central metabolism.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the anaerobic conversion of phenylalanine to benzoyl-CoA. It is important to note that data for all enzymes from a single organism under strictly anaerobic conditions are not always available in the literature, necessitating a compilation from related studies.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) | Notes |

| Phenylacetate-CoA Ligase | Azoarcus evansii (aerobically grown) | Phenylacetate | 14 | 48 (specific activity) | Monomer of 52 kDa.[3] |

| ATP | 60 | ||||

| CoA | 45 | ||||

| Phenylpyruvate Decarboxylase (KDC4427) | Enterobacter sp. CGMCC 5087 | Phenylpyruvic acid | 330 | 158 (k_cat_ s⁻¹) | Optimum pH 6.5, 35°C.[5] |

| Phenylacetaldehyde Dehydrogenase (NPADH) | Pseudomonas putida S12 | Phenylacetaldehyde | - | 12.3 s⁻¹ (turnover number) | NAD⁺ dependent.[6] |

| NAD⁺ | 207 | ||||

| This compound:acceptor oxidoreductase | Azoarcus evansii | This compound | 45 | Not reported |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Experimental Protocols

Assay for Phenylacetate-CoA Ligase Activity

This protocol is adapted from studies on Azoarcus evansii.[3][4]

Principle: The formation of phenylacetyl-CoA is coupled to the release of pyrophosphate (PPi), which can be measured using a colorimetric assay.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

ATP (10 mM)

-

Coenzyme A (1 mM)

-

Phenylacetate (10 mM)

-

MgCl₂ (10 mM)

-

Pyrophosphatase (1 U/mL)

-

Malachite green reagent

-

Phosphate (B84403) standard solution

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, phenylacetate, and MgCl₂.

-

Add the cell-free extract or purified enzyme to the reaction mixture.

-

Incubate at the optimal temperature (e.g., 30°C).

-

At various time points, take aliquots of the reaction and stop the reaction by adding a denaturing agent.

-

Add pyrophosphatase to convert the released PPi to inorganic phosphate (Pi).

-

Add malachite green reagent and measure the absorbance at 620 nm.

-

Calculate the amount of Pi produced using a standard curve and relate it to the enzyme activity.

Assay for Phenylacetyl-CoA:acceptor Oxidoreductase Activity

This protocol is based on the spectrophotometric assay developed for Thauera aromatica.

Principle: The activity of the membrane-bound enzyme is measured by monitoring the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP).

Reagents:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Phenylacetyl-CoA (1 mM)

-

DCPIP (100 µM)

-

Triton X-100 (0.1% v/v) for solubilization of membrane fractions

Procedure:

-

Prepare membrane fractions from anaerobically grown cells. The enzyme can be solubilized using Triton X-100.

-

In a cuvette, mix the potassium phosphate buffer and DCPIP.

-

Add the solubilized membrane fraction or purified enzyme.

-

Start the reaction by adding phenylacetyl-CoA.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.

Assay for this compound:acceptor Oxidoreductase Activity

This assay is adapted from studies on Azoarcus evansii.

Principle: The oxidative decarboxylation of this compound to benzoyl-CoA is coupled to the reduction of NAD⁺, which can be monitored spectrophotometrically.

Reagents:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

This compound (1 mM)

-

Coenzyme A (0.5 mM)

-

NAD⁺ (2 mM)

-

Dithiothreitol (DTT) (2 mM)

Procedure:

-

Perform all steps under strictly anaerobic conditions.

-

In an anaerobic cuvette, prepare a reaction mixture containing Tris-HCl buffer, CoA, NAD⁺, and DTT.

-

Add the cell-free extract or purified enzyme.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH.

Conclusion

This compound stands as a pivotal intermediate in the anaerobic degradation of phenylalanine, bridging the initial transformation products with the central benzoyl-CoA pathway. The enzymes responsible for its formation and subsequent conversion are unique and represent potential targets for biotechnological applications and drug development, particularly in the context of the gut microbiome where anaerobic metabolism is prevalent. While significant progress has been made in elucidating this pathway, further research is required to obtain a complete quantitative understanding of the enzyme kinetics, metabolite fluxes, and regulatory networks in key anaerobic microorganisms. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating biochemistry of anaerobic aromatic compound metabolism.

References

- 1. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Phenylglyoxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylglyoxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial and anti-inflammatory to anticancer agents. This technical guide provides a comprehensive overview of the biological activities of phenylglyoxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antibacterial Activity

Phenylglyoxylic acid derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antibacterial Data

The following table summarizes the antibacterial activity of several synthesized 2-phenyl-2-oxoacetamide derivatives.

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | MBC (µg/mL) |

| 2-[2-(acetylamino)phenyl]-N-(2-chlorophenyl)-2-oxoacetamide (9) | Bacillus stearothermophilus | 7.8 | 31.3 | Escherichia coli | 125 | 500 |

| Bacillus subtilis | 15.6 | 62.5 | Pseudomonas aeruginosa | 250 | 1000 | |

| Staphylococcus aureus | 31.3 | 125 | Klebsiella pneumoniae | 500 | 2000 | |

| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide (13) | Bacillus stearothermophilus | 15.6 | 62.5 | Escherichia coli | 250 | 1000 |

| Bacillus subtilis | 31.3 | 125 | Pseudomonas aeruginosa | 500 | >2000 | |

| Staphylococcus aureus | 62.5 | 250 | Klebsiella pneumoniae | 1000 | >2000 |

Data extracted from a study on twelve phenylglyoxylic acid derivatives, where compound 9 was the most active.[1][2][3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a phenylglyoxylic acid derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

-

Preparation of Test Compounds: A stock solution of the phenylglyoxylic acid derivative is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made to obtain a range of concentrations.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from an overnight culture to a concentration of approximately 10^5 CFU/mL.

-

MIC Determination (Broth Microdilution Method):

-

Aliquots of the diluted compounds are added to the wells of a 96-well microtiter plate.

-

The standardized microbial inoculum is added to each well.

-

Positive (inoculum without test compound) and negative (broth without inoculum) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

-

MBC Determination:

-

Aliquots from the wells showing no growth in the MIC assay are subcultured onto a suitable agar (B569324) medium.

-

The plates are incubated at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

-

Anti-inflammatory Activity

Several phenylglyoxylic acid derivatives have demonstrated significant anti-inflammatory properties. In vivo studies have shown a reduction in edema formation, while in vitro assays provide insights into the mechanisms of action, such as membrane stabilization and protein anti-denaturation.[1][2][3]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of phenylglyoxylic acid derivatives has been quantified by their ability to reduce edema in animal models and through in vitro assays.

| Compound | In Vivo: Reduction in Oedema Formation (%) | In Vitro: Protein Anti-denaturation IC50 (µg/mL) | In Vitro: RBC Membrane Stabilization IC50 (µg/mL) |

| 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide (13) | 67 | Not Reported | Not Reported |

| Other Phenylglyoxylic Acid Derivatives | 22 - 58 | Not Reported | Not Reported |

| Diclofenac (Standard) | Not Reported | ~86.75 | ~94.77 |

In vivo data from a study on seven phenylglyoxylic acid derivatives, where compound 13 was the most active.[1][2][3] In vitro data for Diclofenac is provided for comparison.[4]

Experimental Protocols for In Vitro Anti-inflammatory Assays

a) Protein Anti-denaturation Assay

Objective: To assess the ability of phenylglyoxylic acid derivatives to inhibit the denaturation of proteins, a key process in inflammation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 1% aqueous solution of bovine serum albumin (BSA) and the test compound at various concentrations.

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes to induce denaturation.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of protein denaturation, is determined from a dose-response curve.

b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Objective: To evaluate the ability of phenylglyoxylic acid derivatives to stabilize the membrane of red blood cells, which is analogous to the lysosomal membrane stabilization that is important in the inflammatory response.

Methodology:

-

Preparation of HRBC Suspension: Fresh human blood is collected and washed with an isotonic buffer solution. A 10% v/v suspension of HRBC is prepared.

-

Reaction Mixture: The reaction mixture consists of the HRBC suspension and the test compound at various concentrations.

-

Incubation: The mixture is incubated at 56°C for 30 minutes to induce hemolysis.

-

Measurement: The mixture is centrifuged, and the absorbance of the supernatant (hemoglobin release) is measured at 560 nm.

-

Calculation: The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]

-

IC50 Determination: The IC50 value, the concentration of the compound that provides 50% protection to the HRBC membrane, is determined.

Antitumor Activity

Phenylglyoxylic acid derivatives have shown cytotoxic effects against various cancer cell lines. The MTT assay is a common method used to assess the in vitro anticancer activity of these compounds.

Quantitative Anticancer Data

The following table presents the IC50 values of representative phenylglyoxylic acid derivatives against different cancer cell lines.

| Compound Derivative Type | Cancer Cell Line | IC50 (µM) |

| Thiazole derivatives based on pyrazoline | MCF-7 (Breast) | < 100 |

| HCT-116 (Colon) | < 100 | |

| HepG2 (Liver) | < 100 | |

| 2-alkenylimidazo[1,2-a]pyrimidines | A549 (Lung) | 5.988 ± 0.12 |

| Oleanolic acid derivative | MDA-MB-231 (Breast) | 7.33 ± 0.79 |

Data compiled from various studies on derivatives containing related heterocyclic cores.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a phenylglyoxylic acid derivative that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the phenylglyoxylic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many phenylglyoxylic acid derivatives are still under investigation, their biological activities are likely mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival. Based on the activities of structurally related phenolic compounds, the following pathways are proposed as potential targets.

a) Inhibition of Pro-inflammatory Pathways

Phenylglyoxylic acid derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes like COX-2.

Caption: Proposed inhibition of NF-κB and MAPK pathways by phenylglyoxylic acid derivatives.

b) Induction of Apoptosis in Cancer Cells

The antitumor activity of phenylglyoxylic acid derivatives may be attributed to the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Caption: Induction of intrinsic and extrinsic apoptotic pathways by phenylglyoxylic acid derivatives.

Conclusion and Future Directions

Phenylglyoxylic acid derivatives represent a promising class of compounds with diverse and potent biological activities. The data and protocols presented in this guide highlight their potential for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. Further in vivo studies are also crucial to validate the therapeutic potential of these compounds and assess their pharmacokinetic and toxicological profiles. The versatility of the phenylglyoxylic acid scaffold, combined with its accessibility for chemical modification, ensures that it will remain an important area of investigation in the quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Phenylglyoxylate as a Biomarker for Styrene Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of phenylglyoxylate (also known as phenylglyoxylic acid or PGA) as a urinary biomarker for occupational and environmental exposure to styrene (B11656). This document details the metabolic pathways of styrene, presents quantitative data on the correlation between styrene exposure and this compound excretion, and offers detailed experimental protocols for its analysis.

Introduction to Styrene and its Metabolism

Styrene, a monocyclic aromatic hydrocarbon, is a widely used industrial chemical primarily in the production of polystyrene plastics and resins.[1] Human exposure to styrene occurs predominantly through inhalation in occupational settings, with minor absorption through the skin.[1] Once absorbed, styrene is distributed throughout the body, with the highest concentrations found in adipose tissue.[1]

The primary metabolic pathway of styrene involves its oxidation by cytochrome P450 enzymes in the liver to form styrene-7,8-oxide.[1] This reactive intermediate is then primarily hydrolyzed by epoxide hydrolase to styrene glycol. Subsequent oxidation of styrene glycol leads to the formation of mandelic acid (MA) and phenylglyoxylic acid (PGA), which are the major urinary metabolites.[1][2][3] Together, MA and PGA account for approximately 90% of the absorbed styrene dose, with MA being the more abundant metabolite.[2]

This compound as a Biomarker of Exposure

The measurement of urinary MA and PGA is a well-established method for biological monitoring of styrene exposure. The concentrations of these metabolites in urine correlate well with the time-weighted average (TWA) of airborne styrene concentrations.[4] While both metabolites are indicative of exposure, the sum of MA and PGA is often considered the most reliable biomarker.[4][5] It is important to note that these metabolites are not entirely specific to styrene, as they can also be present due to exposure to other compounds like ethylbenzene.[6]

Quantitative Data

The following tables summarize the quantitative relationship between styrene exposure and the urinary concentrations of its metabolites, as well as established biological exposure limits.

Table 1: Correlation between Airborne Styrene and Urinary Metabolites

| Urinary Metabolite | Correlation Coefficient (r) with Airborne Styrene | Reference |

| Mandelic Acid (MA) | 0.80 - 0.96 | [7][8] |

| Phenylglyoxylic Acid (PGA) | 0.73 - 0.85 | [8][9] |

| Sum of MA and PGA | 0.81 - 0.96 | [7][8] |

Table 2: Urinary Concentrations of Phenylglyoxylic Acid (PGA) and Mandelic Acid (MA) in Relation to Styrene Exposure

| Airborne Styrene (ppm, 8-hr TWA) | Urinary PGA (mg/g creatinine) | Urinary MA (mg/g creatinine) | Population/Study | Reference |

| 17.4 (Geometric Mean) | 57.5 (Geometric Mean) | 404.3 (Geometric Mean) | 42 Exposed Workers | [8] |

| Not Exposed (Control) | 9.5 (Geometric Mean) | 46.4 (Geometric Mean) | Control Group | [8] |

| 9.6 (Geometric Mean) | 143.3 (Geometric Mean) | 267.7 (Geometric Mean) | 56 Exposed Workers | [5] |

| 20 | - | - | Predicted concentration for BEI | [5] |

| Not Exposed (Control) | Not Detected | 0.01 g/g creatinine (B1669602) | Control Group | [10] |

Table 3: Biological Exposure Indices (BEIs) for Styrene

| Analyte | BEI | Sampling Time | Notation | Reference |

| Mandelic acid plus Phenylglyoxylic acid in urine | 400 mg/g creatinine | End of shift | Ns | [2] |

| Styrene in venous blood | 0.2 mg/L | End of shift | Ns | [2] |

BEI values are recommended by the American Conference of Governmental Industrial Hygienists (ACGIH). Ns = Non-specific.

Signaling Pathways and Experimental Workflows

Styrene Metabolism Pathway

The following diagram illustrates the major metabolic pathway of styrene in humans, leading to the formation of urinary biomarkers mandelic acid and phenylglyoxylic acid.

Caption: Major metabolic pathway of styrene.

Experimental Workflow for Urinary this compound Analysis

This diagram outlines the general workflow for the analysis of phenylglyoxylic acid in urine samples using chromatographic methods.

Caption: General workflow for urinary this compound analysis.

Experimental Protocols

The following are detailed methodologies for the analysis of phenylglyoxylic acid in urine, based on established and published methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite of commonly used HPLC methods for the simultaneous determination of mandelic acid and phenylglyoxylic acid in urine.[9]

1. Sample Preparation: a. To 200 µL of urine sample in a microcentrifuge tube, add 60 mg of sodium chloride and an appropriate internal standard (e.g., 20 µL of o-methyl hippuric acid). b. Acidify the sample by adding 6N hydrochloric acid (HCl). c. Extract the metabolites by adding ethyl acetate, vortexing, and centrifuging. d. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the mobile phase.

2. HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of water and methanol (B129727) (e.g., 90:10 v/v) with 0.5% acetic acid is commonly used.[9]

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 5 µL.[9]

-

Detection: UV detector at a wavelength suitable for both MA and PGA (e.g., 210 nm).

3. Quantification: a. Prepare a series of calibration standards of MA and PGA in a blank urine matrix. b. Analyze the standards using the same HPLC method. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Quantify the concentration of MA and PGA in the unknown samples using the calibration curve. e. Normalize the results to urinary creatinine concentration to account for urine dilution.

Gas Chromatography (GC) Method

This protocol describes a common GC method for the analysis of mandelic and phenylglyoxylic acids in urine. This method often involves the reduction of PGA to MA prior to analysis.[7]

1. Sample Preparation: a. To a urine sample, add an internal standard. b. Acidify the sample with sulfuric acid. c. To reduce PGA to MA, add zinc powder and incubate. d. Extract the MA with an organic solvent such as ethyl acetate. e. Evaporate the solvent and derivatize the residue using a suitable agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.

2. GC Conditions:

-

Column: A capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5MS).[11]

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to 250°C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Quantification: a. The quantification of total MA (original MA plus MA from reduced PGA) is performed using a calibration curve prepared with MA standards. b. To determine the concentration of PGA, a separate analysis is performed on a non-reduced sample to quantify the baseline MA. The PGA concentration is then calculated by subtracting the baseline MA from the total MA concentration in the reduced sample. c. Results are normalized to urinary creatinine concentration.

Conclusion

This compound, in conjunction with mandelic acid, serves as a reliable and widely accepted biomarker for assessing exposure to styrene. The strong correlation between airborne styrene levels and the urinary excretion of these metabolites makes them invaluable tools in occupational health and environmental monitoring. The analytical methods, particularly HPLC and GC, provide the necessary sensitivity and specificity for accurate quantification. This guide provides the foundational knowledge and detailed methodologies for researchers, scientists, and drug development professionals to effectively utilize this compound as a biomarker in their studies.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of urinary mandelic and phenylglyoxylic acids in styrene exposed workers and a control population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethylbenzene and styrene exposure in the United States based on urinary mandelic acid and phenylglyoxylic acid: NHANES 2005-2006 and 2011-2012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Capillary gas chromatographic method for mandelic and phenylglyoxylic acids in urine [stacks.cdc.gov]

- 8. Urinary Metabolites and Neurobehavioral Test on Styrene Exposure Workers. [jpmph.org]

- 9. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Phenylglyoxylate in Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylate, an alpha-keto acid, is a fascinating molecule that sits (B43327) at the crossroads of several key metabolic pathways in a diverse range of organisms, from microorganisms to plants and animals. While often recognized as a xenobiotic metabolite in humans, particularly as a biomarker for exposure to styrene, its endogenous roles and natural distribution are of increasing interest to the scientific community.[1] This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthetic origins, measured concentrations in various organisms, and the analytical methodologies employed for its detection and quantification. This information is critical for researchers in fields ranging from metabolic engineering and drug discovery to plant science and environmental toxicology.

Data Presentation: Quantitative Occurrence of this compound

The concentration of naturally occurring this compound can vary significantly depending on the organism, tissue type, and physiological conditions. The following tables summarize the available quantitative data to provide a comparative overview.

| Organism/Matrix | Concentration | Analytical Method | Reference/Notes |

| Human Urine | |||

| Unexposed Adults | 36.6 +/- 0.48 µmol/mmol creatinine | Not Specified | [2] |

| General Population | 0.009–1.238 mg/g creatinine | LC-MS/MS | [3] |

| Styrene Exposed Workers | Up to 0.32 mg/ml | GC/MS | [3] |

| Engineered Microorganisms (Production) | |||

| Escherichia coli (engineered) | 98% conversion from 100 mM mandelic acid | Not Specified | [4] |

| Escherichia coli (engineered, from L-phenylalanine) | Accumulation observed, not quantified | Not Specified | [5] |

| Pseudomonas putida (engineered for 4-HPG) | Estimated 1.5 - 2.0 g/L | Not Specified | [4] |

Note: Data on endogenous concentrations of this compound in wild-type plants, fungi, and bacteria is sparse in the readily available literature. Much of the quantitative data for microorganisms pertains to engineered strains designed for the production of this compound or its derivatives.

Biosynthetic Pathways of this compound

This compound is synthesized through various metabolic routes in different organisms. The primary pathways include the phenylpropanoid pathway in plants and the mandelate (B1228975) pathway, which is prominent in bacteria and fungi.

The Phenylpropanoid Pathway in Plants

In plants, this compound is a product of the extensive phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites.[2][6][7] This pathway starts with the amino acid L-phenylalanine. While the precise enzymatic steps leading directly to this compound from phenylpropanoid intermediates are not fully elucidated for all plant species, the general pathway provides the foundational precursors. This compound has been identified as a naturally occurring growth stimulator and flower-inducing substance in the immature seeds of Pharbitis purpurea.[8] It has also been reported in Vitis vinifera (grapevine).[1]

The Mandelic Acid Pathway in Microorganisms

In many bacteria and some fungi, this compound is a key intermediate in the catabolism of mandelic acid and related aromatic compounds.[9] This pathway is particularly important for organisms that can utilize aromatic compounds as a sole carbon source. For instance, in Pseudomonas putida, mandelate is oxidized to this compound by mandelate dehydrogenase.[4] this compound can then be further metabolized. This pathway is also harnessed in engineered microorganisms for the production of valuable chemicals.

This compound Synthesis in Fungi

This compound and its derivatives have been isolated from various fungi. For example, 2,4,5-trimethoxyphenylglyoxylic acid has been isolated from the fungus Polyporus tumulosus.[7] The biosynthesis in fungi can be linked to the degradation of aromatic amino acids or other aromatic compounds present in their growth substrate. The glyoxylate (B1226380) cycle is also a central metabolic pathway in fungi, and while distinct from direct this compound synthesis, it highlights the importance of α-keto acids in fungal metabolism.

Experimental Protocols

Accurate quantification of this compound in biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Extraction from Biological Tissues

The extraction of this compound from complex biological matrices is a critical first step to remove interfering substances.

1. Liquid-Liquid Extraction (LLE) from Plasma/Urine:

-

Sample Preparation: Acidify the sample (e.g., plasma, urine) to a pH of 2-3 with an appropriate acid (e.g., HCl).

-

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the layers.

-

Collection: Carefully collect the organic layer containing the this compound.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique.

2. Extraction from Fungal Mycelia:

-

Harvesting: Separate the fungal mycelia from the culture medium by filtration or centrifugation.

-

Lysis: Disrupt the fungal cells to release intracellular metabolites. This can be achieved by grinding the mycelia in liquid nitrogen, bead beating, or sonication in an extraction solvent (e.g., methanol (B129727) or ethyl acetate).

-

Extraction: Incubate the lysed mycelia with the extraction solvent (e.g., overnight with stirring).

-

Filtration and Concentration: Filter the extract to remove cellular debris and then concentrate the solvent using a rotary evaporator.

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE).

GC-MS Analysis Protocol

For GC-MS analysis, this compound, being a polar and non-volatile compound, requires derivatization to increase its volatility.

-

Derivatization:

-

Oximation: The keto group is protected by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine. This prevents tautomerization.

-

Silylation: The hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C) to elute the derivatized analyte.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized this compound.

-

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI), usually in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and monitoring for a specific product ion after fragmentation in the collision cell.

-

MRM Transition Example: m/z 149 -> m/z 105 (corresponding to the loss of CO₂).

-

-

This compound in Drug Development

The unique structure of this compound and its presence in key metabolic pathways make it and its derivatives interesting scaffolds for drug development.[10][11] For instance, derivatives of phenylglyoxylic acid have been investigated for their anti-inflammatory and antineoplastic activities.[11] Understanding the natural biosynthesis and metabolism of this compound can provide valuable insights for the rational design of novel therapeutics that target specific enzymes or pathways. Furthermore, its role as a metabolite in microbial processes is relevant for the development of new antibiotics and for optimizing fermentation processes in industrial biotechnology.

Conclusion

This compound is a naturally occurring metabolite found across different biological kingdoms, playing roles in primary and secondary metabolism. While its presence as a xenobiotic metabolite in humans is well-documented, its endogenous functions in plants as a potential growth regulator and its role as a central intermediate in microbial aromatic compound degradation are areas of active research. The advancement of sensitive analytical techniques like GC-MS and LC-MS/MS is enabling more precise quantification of this molecule in complex biological samples, paving the way for a deeper understanding of its physiological significance and potential applications in biotechnology and medicine. Further research is needed to fully elucidate the specific biosynthetic pathways and to quantify the endogenous levels of this compound in a wider range of organisms.

References

- 1. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Engineering of Pseudomonas putida KT2440 to Produce Anthranilate from Glucose [frontiersin.org]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. Heterologous pathway for the production of L-phenylglycine from glucose by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid [frontiersin.org]

- 7. Transport and accumulation of flavonoids in grapevine (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel alternate anaplerotic pathway to the glyoxylate cycle in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increasing cellular fitness and product yields in Pseudomonas putida through an engineered phosphoketolase shunt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches [frontiersin.org]

Phenylglyoxylate Degradation: A Technical Guide to Core Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core metabolic pathways involved in the degradation of phenylglyoxylate, a key intermediate in the catabolism of various aromatic compounds. This document outlines the enzymatic reactions, products, and regulatory mechanisms, and provides detailed experimental protocols for the study of these pathways. All quantitative data has been summarized in structured tables for comparative analysis, and all pathways and workflows are visualized using Graphviz diagrams.

Introduction to this compound Metabolism

This compound, also known as benzoylformate, is a central intermediate in the microbial degradation of aromatic compounds such as mandelic acid, styrene (B11656), and phenylalanine.[1][2] Its catabolism is crucial for the bioremediation of environmental pollutants and holds potential for applications in biocatalysis and metabolic engineering.[3][4] The degradation of this compound primarily proceeds through two distinct routes: an aerobic pathway, famously exemplified by the mandelate (B1228975) pathway in Pseudomonas putida, and an anaerobic pathway observed in denitrifying bacteria like Azoarcus evansii.[1][5]

Aerobic Degradation of this compound: The Mandelate Pathway

The aerobic degradation of this compound is best characterized as part of the mandelate pathway, which facilitates the conversion of mandelic acid to benzoate (B1203000).[6][7] this compound is a key intermediate in this pathway.

The central enzyme in the direct degradation of this compound is Benzoylformate Decarboxylase (BFD) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of this compound to benzaldehyde (B42025) and carbon dioxide.[5][8][9]

Enzymatic Steps and Products

The key enzymatic reaction in the aerobic degradation of this compound is:

-

This compound → Benzaldehyde + CO₂

Benzaldehyde is then typically oxidized to benzoate by benzaldehyde dehydrogenase, which can then enter central metabolic pathways, such as the β-ketoadipate pathway.[7]

Regulation of the Mandelate Pathway

In Pseudomonas aeruginosa, the enzymes of the mandelate pathway are inducible. L-mandelate induces the expression of L-mandelate dehydrogenase, while this compound (benzoylformate) induces the expression of both benzoylformate decarboxylase and benzaldehyde dehydrogenase.[7][10] This regulatory mechanism ensures that the enzymes required for the downstream processing of this compound are synthesized in its presence.

Anaerobic Degradation of this compound

In the absence of oxygen, some bacteria, such as the denitrifying bacterium Azoarcus evansii, utilize a different pathway for this compound degradation.[1] this compound is an intermediate in the anaerobic metabolism of phenylalanine and phenylacetate.[1]

Enzymatic Steps and Products

The key enzyme in this pathway is This compound:NAD+ Oxidoreductase (CoA benzoylating) , which catalyzes the oxidative decarboxylation of this compound to benzoyl-CoA.[1]

-

This compound + NAD⁺ + CoA → Benzoyl-CoA + CO₂ + NADH

-

Enzyme: this compound:NAD+ Oxidoreductase (CoA benzoylating)[1]

-

Benzoyl-CoA is a central intermediate in the anaerobic degradation of aromatic compounds and can be further metabolized.[1]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in this compound degradation.

Table 1: Kinetic Parameters of Benzoylformate Decarboxylase (BFD)

| Substrate | Organism | Km (mM) | kcat (s⁻¹) | Reference |

| Benzoylformate | Pseudomonas putida | 0.76 ± 0.09 | - | [4] |

| p-Nitrobenzoylformate | Pseudomonas putida | - | - | [11] |

Table 2: Kinetic Parameters of (S)-Mandelate Dehydrogenase (MDH)

| Substrate | Organism | Km (mM) | kcat (s⁻¹) | Reference |

| (S)-Mandelate | Pseudomonas putida | - | - | [12][13] |

| (R,S)-3-Phenyllactate | Pseudomonas putida | - | - | [12][13] |

Table 3: Kinetic Parameters of this compound:NAD+ Oxidoreductase

| Substrate | Organism | Km (µM) | Turnover number (s⁻¹) | Reference |

| This compound | Azoarcus evansii | 45 | 46 (with benzyl (B1604629) viologen) | [1] |

| Coenzyme A | Azoarcus evansii | 55 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound degradation.

Enzyme Assays

This assay measures the production of benzaldehyde by coupling its reduction to benzyl alcohol with horse liver alcohol dehydrogenase (HLADH) and monitoring the concomitant oxidation of NADH.[5]

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.0)

-

Benzoylformate (3.5 mM)

-

MgSO₄ (2.5 mM)

-

Thiamine pyrophosphate (TPP) (0.5 mM)

-

NADH (0.28 mM)

-

Horse liver alcohol dehydrogenase (HLADH) (10 units)

-

Purified BFD enzyme solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing potassium phosphate buffer, MgSO₄, TPP, NADH, and HLADH.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding a known amount of the BFD enzyme solution.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

The activity of MDH can be determined by monitoring the reduction of an artificial electron acceptor or the production of NADH, depending on the specific enzyme and available substrates. A common method involves monitoring the reduction of a dye. For NAD-dependent MDHs, the increase in absorbance at 340 nm due to NADH formation can be measured.

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

(S)-Mandelate solution

-

NAD⁺ solution

-

Purified MDH enzyme solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette with buffer and NAD⁺.

-

Add the (S)-mandelate solution to the cuvette.

-

Equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the MDH enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

This assay measures the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP), by the enzyme in the presence of this compound and CoA.[14]

Materials:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

This compound solution

-

Coenzyme A (CoA) solution

-

Dichlorophenolindophenol (DCPIP) solution

-

Purified enzyme solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, this compound, and CoA.

-

Add DCPIP to the mixture.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

Calculate the enzyme activity based on the rate of DCPIP reduction.

Analytical Methods for Metabolite Quantification

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 2.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical mobile phase could be methanol:10 mM potassium dihydrogen phosphate (pH 2.5) (10:90, v/v).[15]

Detection:

Sample Preparation:

-

Centrifuge cell cultures or reaction mixtures to remove solids.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample into the HPLC system.

Quantification:

-

Generate a standard curve using known concentrations of this compound and benzaldehyde to quantify the amounts in the samples.

Derivatization (Silylation):

-

Organic acids like phenylglyoxylic acid are non-volatile and require derivatization before GC-MS analysis. Silylation is a common method.[17][18]

-

Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture (e.g., at 60-70°C) for a specified time to complete the reaction.